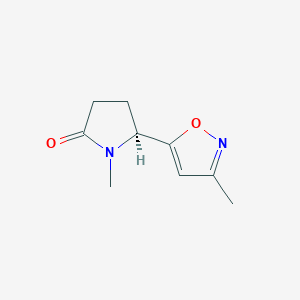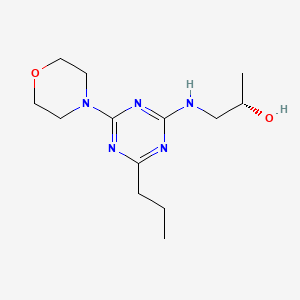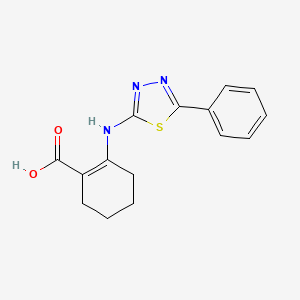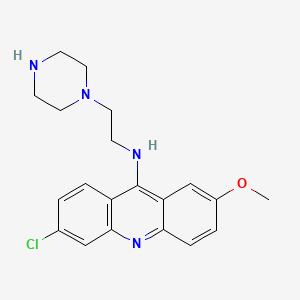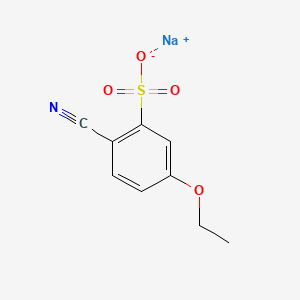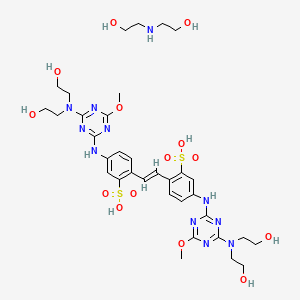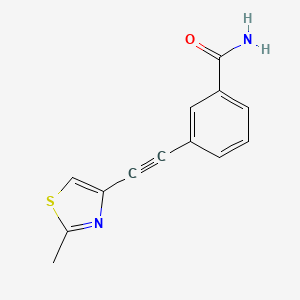
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)-: is a compound that features a benzamide core with a thiazole ring substituted at the 3-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Substitution Reaction: The thiazole ring is then substituted with an ethynyl group at the 2-position using a palladium-catalyzed Sonogashira coupling reaction.
Formation of Benzamide: The final step involves the coupling of the substituted thiazole with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the benzamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide group.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a catalyst in organic reactions .
Biology:
- Investigated for its antimicrobial and antifungal properties.
- Potential use as a probe in biochemical assays .
Medicine:
- Explored for its anticancer properties.
- Potential use in the development of new therapeutic agents .
Industry:
- Used in the synthesis of dyes and pigments.
- Potential applications in the development of new materials with specific properties .
作用機序
The mechanism of action of Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This can lead to antimicrobial and anticancer effects by disrupting essential biological processes in pathogens and cancer cells .
類似化合物との比較
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness: Benzamide, 3-(2-(2-methyl-4-thiazolyl)ethynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group at the 2-position of the thiazole ring enhances its reactivity and potential for further functionalization .
特性
CAS番号 |
878018-63-4 |
|---|---|
分子式 |
C13H10N2OS |
分子量 |
242.30 g/mol |
IUPAC名 |
3-[2-(2-methyl-1,3-thiazol-4-yl)ethynyl]benzamide |
InChI |
InChI=1S/C13H10N2OS/c1-9-15-12(8-17-9)6-5-10-3-2-4-11(7-10)13(14)16/h2-4,7-8H,1H3,(H2,14,16) |
InChIキー |
WCIRCOOMYHNZHE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CS1)C#CC2=CC(=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


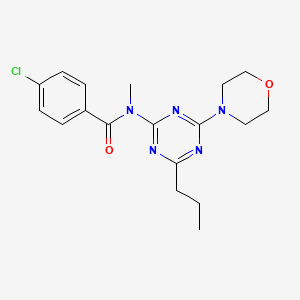

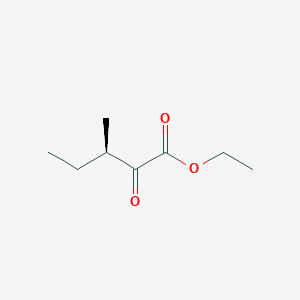

![N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide](/img/structure/B12725334.png)
